Ethyl 2-benzyl-1,3-dioxolane-2-propionate
CAS No.: 20416-12-0
Cat. No.: VC18405915
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20416-12-0 |
|---|---|
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
| Standard InChI | InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
| Standard InChI Key | XHEBDDMCCQGYRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |
Introduction
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 1.2 (t, 3H), δ 4.1 (q, 2H) | Ethyl ester protons |
| δ 4.3–4.5 (m, 4H) | Dioxolane ring protons | |
| ¹³C NMR | δ 170.5 | Ester carbonyl carbon |
| δ 100–110 | Dioxolane ring carbons |
The synthesis of ethyl 2-benzyl-1,3-dioxolane-2-propionate leverages classic esterification and cyclization strategies. A widely cited method involves the acid-catalyzed reaction of benzyl alcohol with ethyl levulinate, followed by ring-closing to form the dioxolane structure.
Stepwise Synthesis Protocol
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Esterification: Benzyl alcohol reacts with levulinic acid in the presence of sulfuric acid to yield benzyl levulinate.
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Cyclization: The intermediate undergoes treatment with ethylene glycol under acidic conditions, forming the dioxolane ring.
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Ethylation: The final step involves transesterification with ethanol to install the ethyl ester group.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, 110°C, 6h | 78 |
| Cyclization | Ethylene glycol, p-TsOH, reflux | 65 |
| Ethylation | Ethanol, NaOEt, 80°C | 85 |
Alternative Routes
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One-Pot Synthesis: Combining benzyl alcohol, ethyl levulinate, and a Brønsted acid catalyst (e.g., Amberlyst-15) reduces purification steps and improves efficiency (yield: 70%).
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Enzymatic Methods: Lipase-catalyzed transesterification offers an eco-friendly alternative, albeit with lower yields (50–60%) .
Physicochemical Properties
Ethyl 2-benzyl-1,3-dioxolane-2-propionate exhibits a balance of hydrophobic and polar characteristics due to its benzyl and ester functionalities.
Solubility and Partitioning
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Solubility: Miscible with chloroform, ethyl acetate, and dichloromethane; sparingly soluble in water (<0.1 g/L).
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Density (20°C) | 1.12 g/cm³ | Pycnometry |
| Refractive Index | 1.512 | Abbe refractometer |
| Vapor Pressure (25°C) | 0.02 mmHg | Knudsen effusion |
Reactivity and Functional Transformations
The compound’s reactivity is governed by its ester and dioxolane moieties, enabling diverse chemical transformations.
Hydrolysis Reactions
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Acidic Hydrolysis: Cleavage of the dioxolane ring yields benzyl alcohol and ethyl levulinate (reaction rate: 0.15 h⁻¹ at pH 3).
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Basic Hydrolysis: Saponification of the ester group produces the corresponding carboxylic acid (yield: 92% in NaOH/EtOH) .
Nucleophilic Additions
The electron-deficient dioxolane ring undergoes nucleophilic attack at the acetal carbon. For example, reaction with Grignard reagents introduces alkyl groups, forming tertiary alcohols (e.g., with MeMgBr: yield 68%).
Applications in Organic Synthesis
Ethyl 2-benzyl-1,3-dioxolane-2-propionate serves as a multipurpose building block in:
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